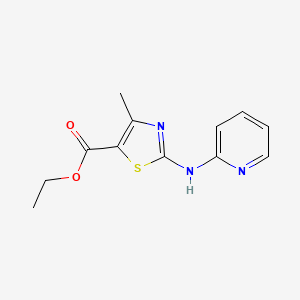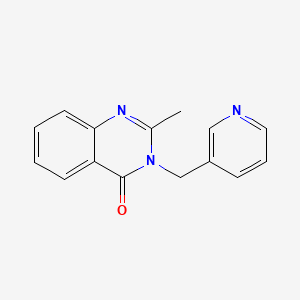
2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its systematic name, other names it might be known by, and its CAS number. The structure of the compound is also described, including the types and arrangement of atoms.
Synthesis Analysis
The synthesis of a compound involves describing the chemical reactions used to produce it. This includes the starting materials, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound is analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined using various experimental techniques.科学的研究の応用
Anti-Inflammatory Activity
- Synthesis and Anti-Inflammatory Activity : Compounds including 2-methyl-3-(substituted-arylidene-amino)-substituted-3H-quinazolin-4-ones exhibited significant anti-inflammatory activity. One compound in particular showed comparable activity to standard drugs at various doses (Kumar & Rajput, 2009).
Anticancer Activity
- Synthesis and Anticancer Activity : A study synthesized novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and evaluated their in vitro and in vivo anticancer activity. Some compounds demonstrated significant efficacy in preventing tumor growth in mice (Joseph et al., 2010).
- Antitubercular Activity : A series of pyrazole–quinazolinone hybrid analogs were synthesized, and some showed excellent antitubercular activity in vitro with high percentage inhibition of Mycobacterium tuberculosis (Pandit & Dodiya, 2012).
- Novel Nonclassical Reversed Bridge Quinazoline Antifolates : These compounds were synthesized as inhibitors of thymidylate synthase and investigated for their potential as antitumor agents (Gangjee et al., 2000).
- Cytotoxic Activity of Polyphenolic Derivatives : Derivatives of quinazolin-4(3H)-one, when combined with polyphenolic compounds, displayed significant cytotoxicity against cancer cell lines while being compatible with normal cells (Pele et al., 2022).
Antimicrobial Activity
- Antimicrobial Agents : A study synthesized and screened quinazoline derivatives for antimicrobial activity. The compounds showed a broad spectrum of activity against various microorganisms (Buha et al., 2012).
DNA Binding and Nuclease Activity
- Oxovanadium Complexes with Bidentate N, O Ligands : These complexes, including a derivative of 2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one, demonstrated strong DNA binding and nuclease activity, indicating potential as DNA cleaving agents (Prasad et al., 2011).
Analgesic and Anti-Inflammatory Agents
- New Analgesic and Anti-Inflammatory Agents : Synthesis of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones showed significant analgesic and anti-inflammatory activities, with some compounds demonstrating moderate to high efficacy compared to standard drugs (Alagarsamy et al., 2008).
Synthesis and Characterization
- Large Scale Process for Thymitaq : Describes the large-scale manufacturing process of an anticancer agent, highlighting the synthetic route and chemical steps involved (Malmgren et al., 2008).
Safety And Hazards
The safety and hazards associated with a compound are determined through toxicological studies. This can include studying the compound’s effects on cells and animals, and determining its LD50 (the dose that is lethal to 50% of a population).
将来の方向性
Future directions could include further studies to better understand the compound’s properties, potential uses for the compound, and ways to improve its synthesis.
特性
IUPAC Name |
2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-17-14-7-3-2-6-13(14)15(19)18(11)10-12-5-4-8-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFOKVQWSZRIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

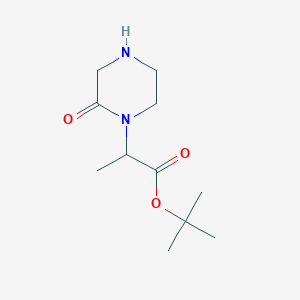
![4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine](/img/structure/B2439647.png)
![N-{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}prop-2-enamide](/img/structure/B2439648.png)
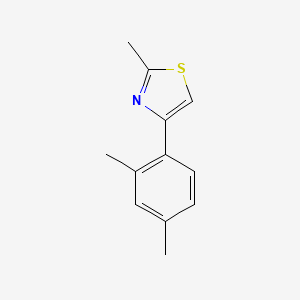
![Methyl 4-[2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2439653.png)
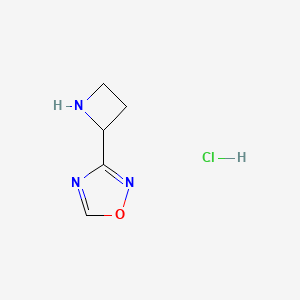
![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2439655.png)
![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439659.png)
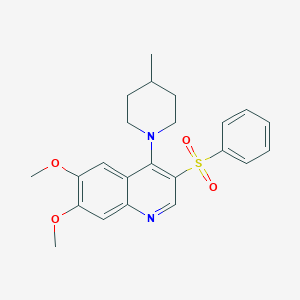
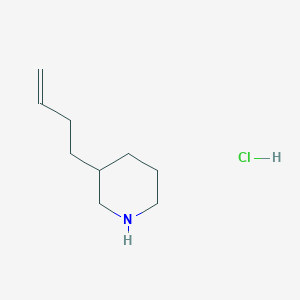
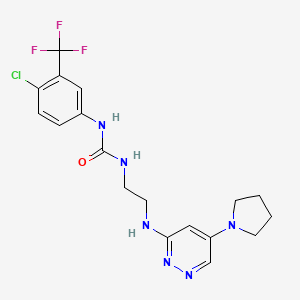
![N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2439663.png)
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)
